7-Bromo-1-phenyl-3,4-dihydroisoquinoline
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Overview
Description
7-Bromo-1-phenyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 7th position and a phenyl group at the 1st position distinguishes this compound from other isoquinolines. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-phenyl-3,4-dihydroisoquinoline can be achieved through several methods. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction typically occurs under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1-phenyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1-phenyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The bromine atom and phenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline: Lacks the bromine atom at the 7th position.
7-Bromo-3,4-dihydroisoquinoline: Lacks the phenyl group at the 1st position.
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Contains additional methoxy groups at the 6th and 7th positions
Uniqueness
7-Bromo-1-phenyl-3,4-dihydroisoquinoline is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
823236-15-3 |
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Molecular Formula |
C15H12BrN |
Molecular Weight |
286.17 g/mol |
IUPAC Name |
7-bromo-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12BrN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
InChI Key |
KSGOYFHPNGXRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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